molecular formula C5H9Cl2N5 B1528240 N-aminopyrimidine-2-carboximidamide dihydrochloride CAS No. 1803585-11-6

N-aminopyrimidine-2-carboximidamide dihydrochloride

Cat. No. B1528240
CAS RN: 1803585-11-6
M. Wt: 210.06 g/mol
InChI Key: WQULZAYXUARJQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives has been achieved by the fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine without using any solvent and catalyst . This process yielded good to excellent yields . All synthesized compounds were characterized by EI-MS, HREI-MS, and NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of these compounds is stabilized by the resulting intramolecular hydrogen bonding scheme . Intramolecular hydrogen bonding could also be responsible for the increased stability of a iodohemiaminal intermediate .


Chemical Reactions Analysis

Numerous polysubstituted pyrimidines carrying several substituents at position-5 of the ring were studied for their potential to suppress the immune-induced NO production .

Scientific Research Applications

Molecular Structure and Synthesis

  • The study of aminopyrimidine derivatives, such as pyrimethamine and 2-amino-4,6-dimethylpyrimidine, has provided insights into their crystal structures, showcasing hydrogen-bonded motifs that mimic carboxylate anions. This understanding facilitates the synthesis and design of new compounds with specific molecular interactions (Balasubramani, Muthiah, & Lynch, 2007).

Antitumor Activity

  • The discovery of 2-(aminopyrimidinyl)thiazole-5-carboxamides as potent Src/Abl kinase inhibitors demonstrates their utility in developing treatments for chronic myelogenous leukemia and potentially other solid tumors. This highlights the role of aminopyrimidine derivatives in cancer research and therapy development (Lombardo et al., 2004).

Immunological Applications

  • 5-Substituted 2-amino-4,6-dichloropyrimidines have shown inhibitory effects on immune-activated nitric oxide production, offering a potential therapeutic avenue for inflammatory conditions. This underscores the importance of aminopyrimidines in immunological research and drug discovery (Jansa et al., 2014).

Antibacterial Properties

  • Aminopyrimidine scaffolds have been explored for their multitarget antibacterial ligands, demonstrating comparable in vitro activity to known antibiotics against various bacterial strains. This research path is crucial for addressing antibiotic resistance and developing new antibacterial agents (Ahmad et al., 2016).

Antiviral Activity

  • Carbocyclic analogues of 7-deazaguanosine based on 2-amino-dihydropyrimidines have shown selective inhibitory activities against herpes simplex viruses, illustrating the potential of aminopyrimidine derivatives in antiviral drug development (Legraverend et al., 1985).

properties

IUPAC Name

N'-aminopyrimidine-2-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5.2ClH/c6-4(10-7)5-8-2-1-3-9-5;;/h1-3H,7H2,(H2,6,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQULZAYXUARJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=NN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)/C(=N/N)/N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-aminopyrimidine-2-carboximidamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-aminopyrimidine-2-carboximidamide dihydrochloride
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N-aminopyrimidine-2-carboximidamide dihydrochloride
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N-aminopyrimidine-2-carboximidamide dihydrochloride
Reactant of Route 4
N-aminopyrimidine-2-carboximidamide dihydrochloride
Reactant of Route 5
N-aminopyrimidine-2-carboximidamide dihydrochloride
Reactant of Route 6
N-aminopyrimidine-2-carboximidamide dihydrochloride

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